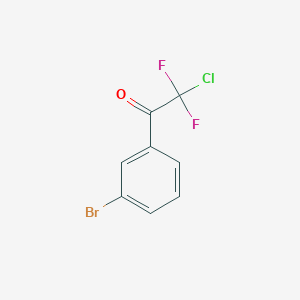
1-(3-Bromophenyl)-2-chloro-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-phenyl)-2-chloro-2,2-difluoro-ethanone is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to an ethanone backbone
Preparation Methods
The synthesis of 1-(3-Bromo-phenyl)-2-chloro-2,2-difluoro-ethanone typically involves the reaction of 3-bromoacetophenone with chlorodifluoromethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1-(3-Bromo-phenyl)-2-chloro-2,2-difluoro-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted ethanones, while reduction typically produces alcohols.
Scientific Research Applications
1-(3-Bromo-phenyl)-2-chloro-2,2-difluoro-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It serves as a precursor in the synthesis of drugs and diagnostic agents. Its structural features allow for modifications that can enhance the efficacy and selectivity of medical compounds.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism by which 1-(3-Bromo-phenyl)-2-chloro-2,2-difluoro-ethanone exerts its effects involves interactions with specific molecular targets. The compound’s halogen atoms can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
1-(3-Bromo-phenyl)-2-chloro-2,2-difluoro-ethanone can be compared with other halogenated ethanones, such as:
1-(4-Bromo-phenyl)-2-chloro-2,2-difluoro-ethanone: Similar in structure but with the bromine atom in the para position, which may affect its reactivity and biological activity.
1-(3-Chloro-phenyl)-2-bromo-2,2-difluoro-ethanone: The positions of the chlorine and bromine atoms are swapped, potentially altering its chemical properties and applications.
1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethanone: Contains an additional fluorine atom, which can influence its stability and reactivity.
The uniqueness of 1-(3-Bromo-phenyl)-2-chloro-2,2-difluoro-ethanone lies in its specific halogenation pattern, which provides distinct chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
Molecular Formula |
C8H4BrClF2O |
|---|---|
Molecular Weight |
269.47 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-chloro-2,2-difluoroethanone |
InChI |
InChI=1S/C8H4BrClF2O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4H |
InChI Key |
QPMFSKZPYAZUPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



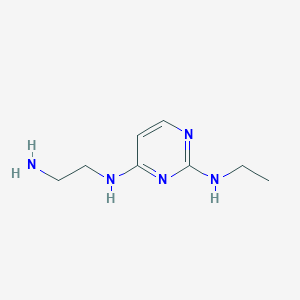
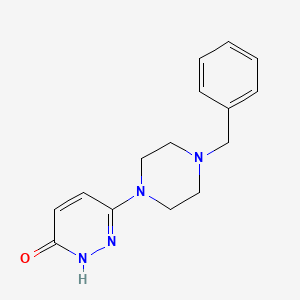
![2-(prop-2-en-1-ylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14881548.png)
![3-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14881551.png)
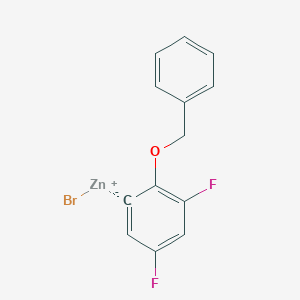
![(E)-5-(2,3-dimethoxybenzylidene)-2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14881556.png)
![(2Z)-3-{2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B14881558.png)
![2-((6-(azepan-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B14881560.png)
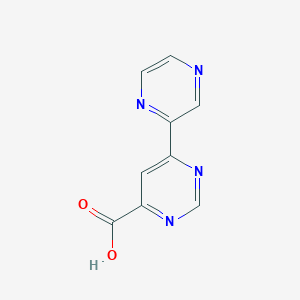
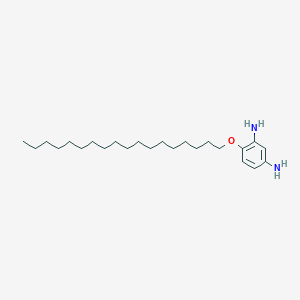
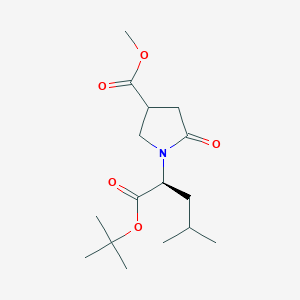
![Ethyl 2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)acetate](/img/structure/B14881589.png)
![4-[(4'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14881590.png)
